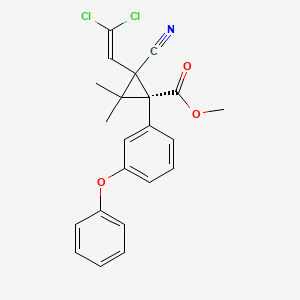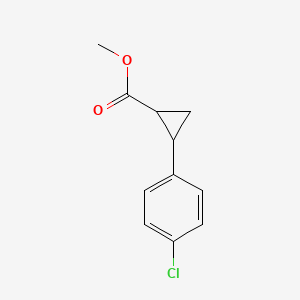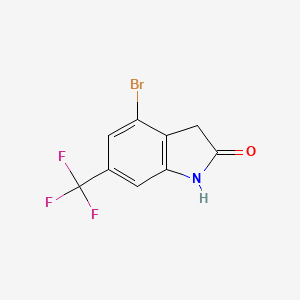
Cyclopropanecarboxylicacid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methylester, (1S,3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylicacid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ®-cyano(3-phenoxyphenyl)methylester, (1S,3S)- is a complex organic compound known for its applications in various fields, particularly in the synthesis of pesticides and other industrial products. This compound is characterized by its unique structure, which includes a cyclopropane ring, dichloroethenyl group, and a cyano(3-phenoxyphenyl)methyl ester moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylicacid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ®-cyano(3-phenoxyphenyl)methylester, (1S,3S)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the dichloroethenyl group: This step involves the addition of dichloroethylene to the cyclopropane ring under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with cyano(3-phenoxyphenyl)methanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process typically involves:
Large-scale cyclopropanation: Using industrial-grade reagents and catalysts.
Efficient dichloroethenylation: Ensuring complete conversion and minimal by-products.
Automated esterification: Utilizing continuous flow reactors for consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanecarboxylicacid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ®-cyano(3-phenoxyphenyl)methylester, (1S,3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxylicacid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ®-cyano(3-phenoxyphenyl)methylester, (1S,3S)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyano group and phenoxyphenyl moiety play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropanecarboxylicacid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (S)-cyano(3-phenoxyphenyl)methylester, (1R,3R)-
- Cyclopropanecarboxylicacid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ®-cyano(4-phenoxyphenyl)methylester, (1S,3S)-
Uniqueness
The unique combination of the cyclopropane ring, dichloroethenyl group, and cyano(3-phenoxyphenyl)methyl ester moiety distinguishes this compound from its analogs. Its specific stereochemistry and functional groups contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H19Cl2NO3 |
|---|---|
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
methyl (1R)-2-cyano-2-(2,2-dichloroethenyl)-3,3-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Cl2NO3/c1-20(2)21(14-25,13-18(23)24)22(20,19(26)27-3)15-8-7-11-17(12-15)28-16-9-5-4-6-10-16/h4-13H,1-3H3/t21?,22-/m1/s1 |
Clave InChI |
OYFLEZCASIUMPN-FOIFJWKZSA-N |
SMILES isomérico |
CC1([C@@](C1(C=C(Cl)Cl)C#N)(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC)C |
SMILES canónico |
CC1(C(C1(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC)(C=C(Cl)Cl)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12284562.png)
![(3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide](/img/structure/B12284563.png)

![[1,2-Benzenediolato(2)-O,O']oxotitanium](/img/structure/B12284568.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)-](/img/structure/B12284577.png)





![n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12284624.png)
![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12284629.png)
